

physical properties of (Z)-3-Methyl-2-hexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-3-Methyl-2-hexene

Cat. No.: B086107

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of (Z)-3-Methyl-2-hexene

This guide provides a comprehensive overview of the core physical properties of **(Z)-3-Methyl-2-hexene**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and includes detailed experimental methodologies for the determination of these properties.

Core Physical Properties

(Z)-3-Methyl-2-hexene is an organic compound with the molecular formula C₇H₁₄.^[1] It is a structural isomer of other hexenes and exhibits specific physical characteristics due to its molecular geometry.

Data Presentation

The quantitative physical properties of **(Z)-3-Methyl-2-hexene** are summarized in the table below for straightforward reference and comparison.

Physical Property	Value	Units
Molecular Formula	C7H14	
Molecular Weight	98.1861 g/mol	[1][2]
Boiling Point	94 - 97.3	°C
Melting Point	-119	°C
Density	0.714	g/cm ³
Refractive Index	1.414	
Vapor Pressure	48.1	mmHg at 25°C
LogP (Octanol/Water Partition Coefficient)	2.7527	

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like **(Z)-3-Methyl-2-hexene**.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[3] Several methods can be employed for its determination.

Simple Distillation Method:

- Apparatus Setup: A distillation flask is filled with a small volume (at least 5 mL) of **(Z)-3-Methyl-2-hexene** and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The flask is connected to a condenser, which is, in turn, connected to a receiving flask.[3][4]
- Heating: The distillation flask is gently heated.
- Temperature Reading: As the liquid boils and the vapor moves into the condenser, the temperature reading on the thermometer will rise and then stabilize. The constant

temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[5]

- Pressure Correction: The atmospheric pressure is recorded, as the boiling point is dependent on it. If the pressure deviates from standard pressure (760 mmHg), a correction may be necessary.[3][5]

Thiele Tube Method:

This micro-method is suitable for small sample volumes.[4]

- Sample Preparation: A small amount of **(Z)-3-Methyl-2-hexene** is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- Apparatus Setup: The test tube is attached to a thermometer.
- Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.
- Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]

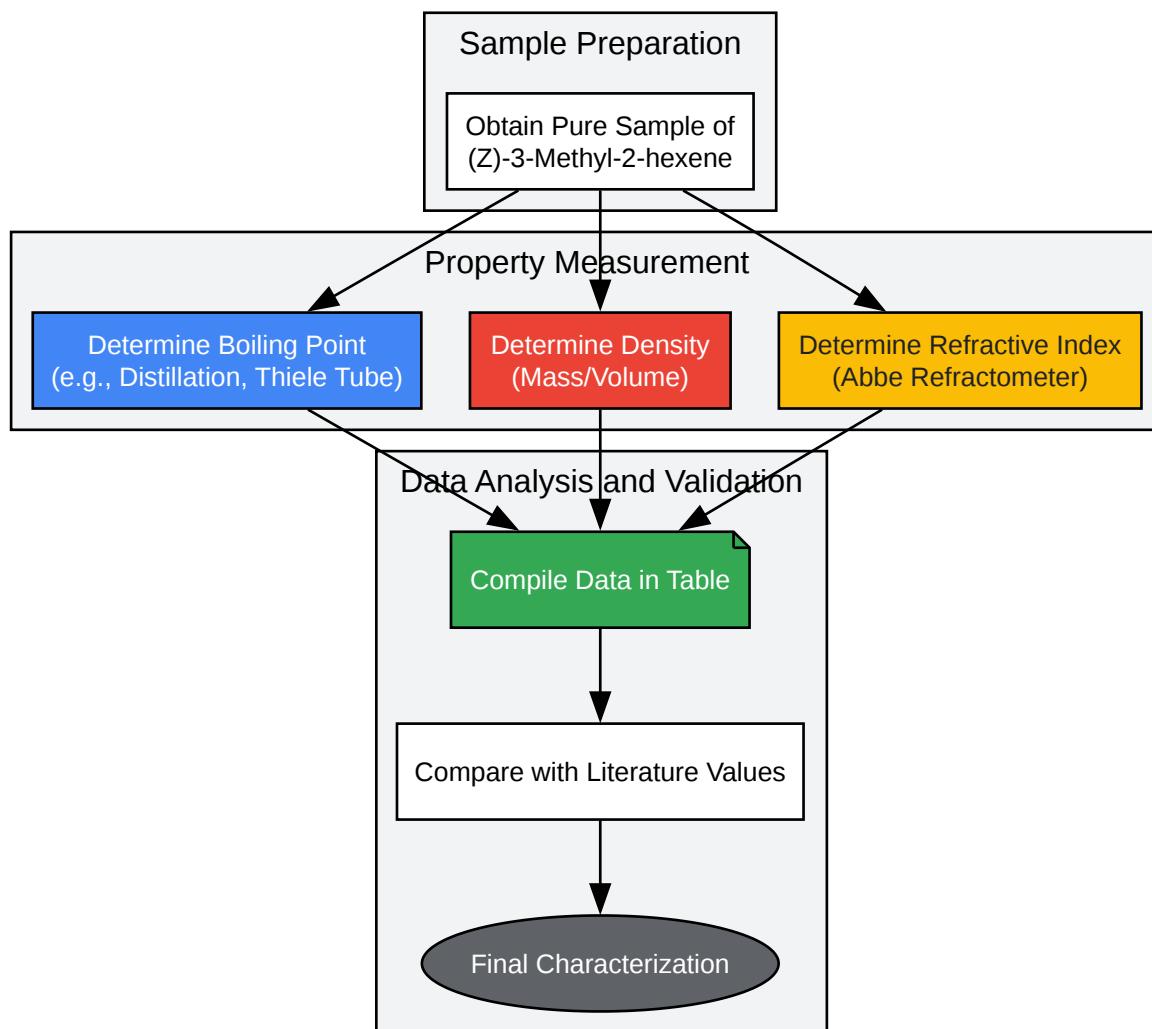
Determination of Density

Density is the mass of a substance per unit volume.[6]

- Mass Measurement: An empty, dry graduated cylinder is weighed on an electronic balance, and its mass is recorded.[6][7]
- Volume Measurement: A specific volume of **(Z)-3-Methyl-2-hexene** (e.g., 10 mL) is accurately measured into the graduated cylinder. The volume is read from the bottom of the meniscus.[6][7]
- Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed, and the mass is recorded.

- Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[6][8]
 - Density = Mass / Volume

Determination of Refractive Index


The refractive index measures how much the path of light is bent, or refracted, when it enters a substance.[9] It is a characteristic property of a substance.

- Apparatus: An Abbe refractometer is commonly used for this measurement.[10]
- Calibration: The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.
- Sample Application: A few drops of **(Z)-3-Methyl-2-hexene** are placed on the clean, dry prism of the refractometer.[11]
- Measurement: Light is passed through the sample, and the eyepiece is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.[10]
- Temperature Correction: The refractive index is temperature-dependent. Measurements are typically corrected to a standard temperature, usually 20°C. A general correction factor for many organic compounds is approximately 0.00045 per degree Celsius.[9][11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination and validation of the physical properties of **(Z)-3-Methyl-2-hexene**.

Workflow for Physical Property Determination of (Z)-3-Methyl-2-hexene

[Click to download full resolution via product page](#)

Caption: Logical workflow for the experimental determination of physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hexene, 3-methyl-,(2Z)- | CAS#:10574-36-4 | Chemsoc [chemsoc.com]

- 2. 3-Methyl-2-hexene [webbook.nist.gov]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acs.org [acs.org]
- 8. wjec.co.uk [wjec.co.uk]
- 9. athabascau.ca [athabascau.ca]
- 10. davjalandhar.com [davjalandhar.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical properties of (Z)-3-Methyl-2-hexene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086107#physical-properties-of-z-3-methyl-2-hexene\]](https://www.benchchem.com/product/b086107#physical-properties-of-z-3-methyl-2-hexene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com